molecular formula C21H25ClN6O2 B2913494 N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179417-48-1

N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2913494
CAS RN: 1179417-48-1
M. Wt: 428.92
InChI Key: MERSDRRAFGLHNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazine ring could potentially be formed through a cyclization reaction . The morpholine ring might be introduced through a nucleophilic substitution or a ring-closing reaction . The methoxyphenyl and p-tolyl groups could be added through electrophilic aromatic substitution or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom. The methoxyphenyl and p-tolyl groups are aromatic rings with different substituents .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The triazine ring might participate in nucleophilic substitution reactions or addition-elimination reactions. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms. The methoxyphenyl and p-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholine ring might make the compound more polar and increase its solubility in water. The aromatic rings might contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

properties

IUPAC Name

2-N-(2-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2.ClH/c1-15-7-9-16(10-8-15)22-19-24-20(23-17-5-3-4-6-18(17)28-2)26-21(25-19)27-11-13-29-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERSDRRAFGLHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

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